1,2-Diiodo-3-methylbenzene
Overview
Description
1,2-Diiodo-3-methylbenzene is a chemical compound with the molecular formula C7H6I2 . It is also known as 2,3-diiodotoluene .
Molecular Structure Analysis
The molecular structure of 1,2-Diiodo-3-methylbenzene consists of a benzene ring with two iodine atoms and one methyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound: the iodine atoms are on the first and second positions, and the methyl group is on the third position .Physical And Chemical Properties Analysis
The molecular weight of 1,2-Diiodo-3-methylbenzene is 343.93 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the sources retrieved.Scientific Research Applications
Synthesis of Polyfluorinated Organic Compounds
1,2-Diiodo-3-methylbenzene and related compounds are used as precursors in the synthesis of polyfluorinated organic compounds. A study by Sapegin and Krasavin (2018) reviewed research literature since 1997, focusing on the selective chemical transformations of these compounds, indicating their significance in the field of organic chemistry (Sapegin & Krasavin, 2018).
Thermochemistry of Halogen-Substituted Methylbenzenes
A study by Verevkin et al. (2015) investigated the thermochemical properties of halogen-substituted methylbenzenes, including 1,2-diiodo-3-methylbenzene. This study provides insights into the vapor pressures and vaporization enthalpies, contributing to a better understanding of the physical properties of these compounds (Verevkin et al., 2015).
Reactivity in Quinonoid-Bridged Dinuclear Complexes
Research by Sommer et al. (2013) explored the reactivity of compounds like 1,2-diiodo-3-methylbenzene in quinonoid-bridged dinuclear complexes. This study highlights the role of such compounds in bridging ligands and their coordination in complex chemical structures (Sommer et al., 2013).
Iodine(I/III)-Catalysed Intermolecular CH Amination
Lucchetti et al. (2016) presented 1,2-diiodobenzene as an efficient catalyst precursor for the intermolecular amination of arenes. This study underscores the utility of 1,2-diiodo-3-methylbenzene and similar compounds in catalysis, demonstrating their importance in synthetic organic chemistry (Lucchetti et al., 2016).
Theoretical Study of Methylbenzene in Catalysis
A theoretical study by Arstad et al. (2004) on the methylbenzene side-chain hydrocarbon pool mechanism in methanol to olefin catalysis indicates the critical role of compounds like 1,2-diiodo-3-methylbenzene in catalytic processes. This research contributes to a deeper understanding of the role of these compounds in industrial chemistry (Arstad et al., 2004).
Electrochemical Synthesis Applications
Research by Xu et al. (2006) and Dong et al. (2007) on the electrochemical polymerization of 1,2-methylenedioxybenzene demonstrates the potential application of 1,2-diiodo-3-methylbenzene in electrochemistry, particularly in the formation of novel polyacetylene derivatives with useful properties (Xu et al., 2006), (Dong et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1,2-diiodo-3-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLNKRGFZQUABS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577298 | |
Record name | 1,2-Diiodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diiodo-3-methylbenzene | |
CAS RN |
1608-48-6 | |
Record name | 1,2-Diiodo-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1608-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diiodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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